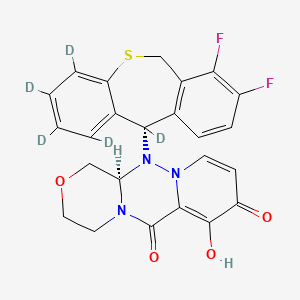
Mifepristone-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mifepristone-13C,d3 is a chemically modified version of Mifepristone, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively . This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in tracing and quantifying the pharmacokinetics and metabolic profiles of Mifepristone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mifepristone-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mifepristone molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon and hydrogen atoms with their isotopic counterparts . The process often involves the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly incorporated.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Mifepristone-13C,d3 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Mifepristone-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of Mifepristone.
Biology: Helps in understanding the biological interactions and effects of Mifepristone at the molecular level.
Medicine: Used in clinical research to study the effects of Mifepristone in various medical conditions, including its role as a glucocorticoid receptor antagonist.
Industry: Employed in the development and testing of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Mifepristone-13C,d3 exerts its effects by competitively inhibiting the binding of progesterone and cortisol to their respective receptors . This inhibition disrupts the normal hormonal signaling pathways, leading to various physiological effects. The compound’s mechanism of action involves:
Progesterone Receptor Antagonism: Blocks the effects of progesterone, leading to the termination of pregnancy.
Glucocorticoid Receptor Antagonism: Modulates cortisol activity, which is beneficial in conditions like Cushing’s syndrome.
Comparison with Similar Compounds
Mifepristone: The non-labeled version of Mifepristone-13C,d3.
Mifepristone-d3: A deuterium-labeled version of Mifepristone.
Mifepristone-d6: Another deuterium-labeled version with more deuterium atoms incorporated.
Uniqueness: this compound is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced stability and allows for more precise tracing and quantification in metabolic studies compared to single-labeled compounds .
Properties
Molecular Formula |
C29H35NO2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuterio(113C)methyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3 |
InChI Key |
VKHAHZOOUSRJNA-RWBHSATESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)



![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)




